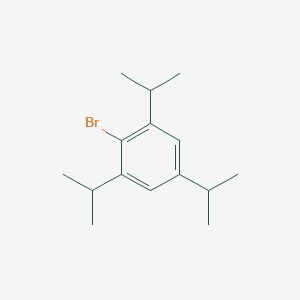

2-Bromo-1,3,5-triisopropylbenzene

Description

BenchChem offers high-quality 2-Bromo-1,3,5-triisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3,5-triisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Br/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMMYHVKFAHQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175861 | |

| Record name | 1-Bromo-2,4,6-triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21524-34-5 | |

| Record name | 1-Bromo-2,4,6-triisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4,6-triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3,5-triisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2-Bromo-1,3,5-triisopropylbenzene

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3,5-triisopropylbenzene

This technical guide provides a comprehensive overview of the core , a significant compound in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines key physical data, experimental methodologies for their determination, and a visualization of a synthetic application.

Core Physical Properties

2-Bromo-1,3,5-triisopropylbenzene is a substituted aromatic hydrocarbon. Its physical state at room temperature is a clear, colorless to pale yellow liquid[1][2]. Key quantitative physical properties are summarized in the table below for ease of reference and comparison.

| Physical Property | Value |

| Molecular Formula | C₁₅H₂₃Br[1][2][3] |

| Molecular Weight | 283.25 g/mol [1][2][3] |

| Boiling Point | 296.5°C at 760 mmHg[1] |

| 96-97°C at 0.1 mmHg[4] | |

| Density | 1.107 g/cm³[1] |

| 1.118 g/mL at 25°C | |

| Refractive Index (n20/D) | 1.523 |

| 1.5195-1.5255 at 20°C[5] | |

| Flash Point | 125.9°C[1] |

| >110°C (closed cup) | |

| Solubility | Slightly miscible with water[4][6] |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Purity | Typically ≥95.0% (by GC)[5] |

Experimental Protocols for Property Determination

The determination of the physical properties of organic compounds like 2-Bromo-1,3,5-triisopropylbenzene follows established laboratory procedures. These protocols are designed to ensure accuracy and reproducibility.

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity.[7]

Apparatus:

-

Round-bottom flask (50 mL)

-

Heating mantle or oil bath

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask (Erlenmeyer or round-bottom)

-

Thermometer (-10 to 360°C range)

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assembly: Set up the simple distillation apparatus securely in a fume hood. The round-bottom flask is placed in the heating mantle, and the distillation head is fitted on top. The thermometer is inserted into the still head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser. The condenser is attached to the side arm and connected to a water source (water in at the bottom, out at the top). The receiving flask is placed at the end of the condenser.

-

Sample Preparation: Place approximately 10-15 mL of 2-Bromo-1,3,5-triisopropylbenzene into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the sample gently. The temperature will rise as the liquid heats up.

-

Observation: Record the temperature when the vapor begins to condense on the thermometer bulb and the first drop of distillate is collected in the receiving flask. The temperature should stabilize as the liquid boils steadily.[7]

-

Data Recording: Record the stable temperature range over which the majority of the liquid distills. This range is the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. For vacuum distillation (as indicated by the 96-97°C at 0.1 mmHg value), a vacuum pump and manometer are connected to the system.

Determination of Density

Density is the mass of a substance per unit volume.[8]

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Pycnometer or a precise graduated cylinder (e.g., 10 mL)

-

Pasteur pipet or syringe

-

Temperature-controlled water bath (optional, for high accuracy)

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or graduated cylinder on the analytical balance and record its mass.

-

Volume Measurement: Carefully transfer a known volume (e.g., 5.00 mL) of 2-Bromo-1,3,5-triisopropylbenzene into the weighed container using a pipet or syringe.

-

Mass of Container and Liquid: Reweigh the container with the liquid and record the new mass.

-

Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.

-

Calculation:

-

Mass of liquid = (Mass of container + liquid) - (Mass of empty container)

-

Density = Mass of liquid / Volume of liquid

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property for liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or Pasteur pipet

-

Lint-free tissues

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Calibration: Turn on the refractometer and the connected water bath (set to 20°C). Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism of the refractometer. Using a clean dropper, place a few drops of 2-Bromo-1,3,5-triisopropylbenzene onto the surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. Most modern instruments provide a digital readout.

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone immediately after the measurement.

Application in Synthesis: Workflow Visualization

2-Bromo-1,3,5-triisopropylbenzene serves as a crucial building block in organic synthesis, particularly in reactions like the Suzuki coupling and the formation of complex polymers.[2] The following diagram illustrates a generalized workflow for the synthesis of a Porous Organic Polymer (POP) where a derivative of 1,3,5-triisopropylbenzene (B165165) (a functionalized version of the title compound) acts as a key cross-linking agent in a Friedel-Crafts alkylation reaction.[9]

Caption: Workflow for Porous Organic Polymer (POP) synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Bromo-1,3,5-triisopropylbenzene, 96% | CymitQuimica [cymitquimica.com]

- 3. 2-Bromo-1,3,5-triisopropylbenzene | 21524-34-5 | FB33867 [biosynth.com]

- 4. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE | 21524-34-5 [chemicalbook.com]

- 5. 2-Bromo-1,3,5-triisopropylbenzene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Bromo-1,3,5-triisopropylbenzene, 96% | Fisher Scientific [fishersci.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. docsity.com [docsity.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3,5-triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,3,5-triisopropylbenzene, a key intermediate in modern organic chemistry. This document details a reliable synthetic protocol and presents a thorough analysis of its spectroscopic and physical properties, making it an essential resource for professionals in research, development, and drug discovery.

Introduction

2-Bromo-1,3,5-triisopropylbenzene (CAS No. 21524-34-5) is a substituted aromatic hydrocarbon that serves as a versatile building block in a variety of chemical syntheses. Its sterically hindered structure and the presence of a reactive bromine atom make it a valuable precursor for the synthesis of complex molecular architectures. Notably, it is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct intricate biaryl systems.

Synthesis of 2-Bromo-1,3,5-triisopropylbenzene

The synthesis of 2-Bromo-1,3,5-triisopropylbenzene is most effectively achieved through the direct bromination of 1,3,5-triisopropylbenzene (B165165). The use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF) provides a regioselective and high-yielding route to the desired product.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

Materials:

-

1,3,5-Triisopropylbenzene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3,5-triisopropylbenzene in N,N-dimethylformamide (DMF).

-

Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) in one portion.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford 2-Bromo-1,3,5-triisopropylbenzene as a colorless to pale yellow liquid.

Characterization of 2-Bromo-1,3,5-triisopropylbenzene

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-1,3,5-triisopropylbenzene. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 21524-34-5 | [1] |

| Molecular Formula | C₁₅H₂₃Br | [1] |

| Molecular Weight | 283.25 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Purity | >95% (GC) |

Spectroscopic Data

The structural elucidation of 2-Bromo-1,3,5-triisopropylbenzene is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The ¹H NMR spectrum of 2-Bromo-1,3,5-triisopropylbenzene exhibits distinct signals corresponding to the aromatic and isopropyl protons. Due to the molecule's symmetry, the two isopropyl groups ortho to the bromine are equivalent, while the para isopropyl group is unique.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Aromatic C-H |

| ~3.4 | sept | 1H | para-Isopropyl CH |

| ~2.9 | sept | 2H | ortho-Isopropyl CH |

| ~1.3 | d | 6H | para-Isopropyl CH₃ |

| ~1.2 | d | 12H | ortho-Isopropyl CH₃ |

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Aromatic C-iPr (ortho) |

| ~148 | Aromatic C-iPr (para) |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-Br |

| ~34 | Isopropyl CH |

| ~24 | Isopropyl CH₃ |

Electron ionization mass spectrometry (EI-MS) of 2-Bromo-1,3,5-triisopropylbenzene shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is dominated by the loss of isopropyl and methyl groups.

| m/z | Relative Intensity | Assignment |

| 284 | ~38% | [M+2]⁺ (with ⁸¹Br) |

| 282 | ~39% | [M]⁺ (with ⁷⁹Br) |

| 269 | ~98% | [M - CH₃ + 2]⁺ |

| 267 | ~100% | [M - CH₃]⁺ |

| 43 | ~69% | [C₃H₇]⁺ |

The IR spectrum of 2-Bromo-1,3,5-triisopropylbenzene displays characteristic absorption bands for the aromatic ring and the aliphatic isopropyl groups. The C-Br stretching frequency is also a key diagnostic feature.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| 2960-2870 | Aliphatic C-H Stretch (isopropyl) |

| ~1600, ~1460 | Aromatic C=C Stretch |

| ~880 | C-H Out-of-plane Bending (isolated H) |

| ~600-500 | C-Br Stretch |

Logical Workflow and Signaling Pathways

The synthesis and characterization of 2-Bromo-1,3,5-triisopropylbenzene follow a logical experimental workflow, which can be visualized as a clear and structured pathway.

Caption: Workflow for the synthesis and characterization of 2-Bromo-1,3,5-triisopropylbenzene.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of 2-Bromo-1,3,5-triisopropylbenzene. The provided experimental protocol offers a reliable method for obtaining this important chemical intermediate, and the tabulated spectroscopic data serves as a valuable reference for its identification and quality control. This information is intended to support the work of researchers and professionals in advancing the fields of organic synthesis and drug development.

References

Spectroscopic Profile of 2-Bromo-1,3,5-triisopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,3,5-triisopropylbenzene (CAS No: 21524-34-5), a key intermediate in various organic syntheses. The information enclosed is vital for the identification, characterization, and quality control of this compound in research and development settings. This document outlines spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 2-Bromo-1,3,5-triisopropylbenzene, providing a clear reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of 2-Bromo-1,3,5-triisopropylbenzene. Due to the molecule's symmetry, the spectra are relatively simple.[1][2]

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-1,3,5-triisopropylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | Singlet | 2H | Aromatic C-H |

| ~3.4 | Septet | 1H | Isopropyl CH (ortho to Br) |

| ~2.9 | Septet | 2H | Isopropyl CH (para to Br) |

| ~1.3 | Doublet | 6H | Isopropyl CH₃ (ortho to Br) |

| ~1.2 | Doublet | 12H | Isopropyl CH₃ (para to Br) |

| Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[3][4] |

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-1,3,5-triisopropylbenzene

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Quaternary Aromatic C (C-isopropyl) |

| ~125 | Aromatic CH |

| ~122 | Quaternary Aromatic C (C-Br) |

| ~38 | Isopropyl CH (ortho to Br) |

| ~34 | Isopropyl CH (para to Br) |

| ~24 | Isopropyl CH₃ |

| Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with broadband proton decoupling.[1][5] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Bromo-1,3,5-triisopropylbenzene is characterized by absorptions corresponding to aromatic and aliphatic C-H bonds, as well as aromatic C=C bonds.

Table 3: Key IR Absorption Bands for 2-Bromo-1,3,5-triisopropylbenzene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H Stretching |

| 2962, 2870 | Aliphatic C-H Stretching |

| ~1600, ~1465 | Aromatic C=C Ring Stretching |

| ~880 | C-H Bending (Out-of-Plane) |

| Note: The out-of-plane C-H bending vibration is highly diagnostic for the 1,3,5-substitution pattern.[6] |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of 2-Bromo-1,3,5-triisopropylbenzene results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is dominated by the loss of alkyl groups and the bromine atom. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).[7][8]

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromo-1,3,5-triisopropylbenzene

| m/z | Assignment |

| 282/284 | [M]⁺ (Molecular ion) |

| 267/269 | [M - CH₃]⁺ |

| 239/241 | [M - C₃H₇]⁺ |

| 203 | [M - Br]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

| Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in ion clusters with a characteristic intensity ratio.[7][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of 2-Bromo-1,3,5-triisopropylbenzene.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Bromo-1,3,5-triisopropylbenzene in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 30 degrees, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[5]

-

Process the FID similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in 2-Bromo-1,3,5-triisopropylbenzene by measuring the absorption of infrared radiation.

Instrumentation: FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of the liquid 2-Bromo-1,3,5-triisopropylbenzene directly onto the center of the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of 2-Bromo-1,3,5-triisopropylbenzene.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

-

Prepare a dilute solution of 2-Bromo-1,3,5-triisopropylbenzene (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280°C and hold for several minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight (e.g., 350 amu).

-

Source Temperature: Typically 230°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Bromo-1,3,5-triisopropylbenzene.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. benchchem.com [benchchem.com]

- 7. whitman.edu [whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. PubChemLite - 2-bromo-1,3,5-triisopropylbenzene (C15H23Br) [pubchemlite.lcsb.uni.lu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 13. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-1,3,5-triisopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,3,5-triisopropylbenzene in common organic solvents. Due to a lack of extensive, publicly available quantitative data for this specific compound, this guide leverages principles of chemical similarity and general solubility theory to predict its behavior. Furthermore, it outlines detailed experimental protocols for determining solubility, ensuring researchers can generate precise data for their specific applications.

Core Concepts: Predicting Solubility

2-Bromo-1,3,5-triisopropylbenzene is a large, non-polar aromatic hydrocarbon. Its structure, characterized by a benzene (B151609) ring substituted with a bromine atom and three bulky isopropyl groups, dictates its solubility. The principle of "like dissolves like" is paramount in predicting its behavior. This principle suggests that non-polar compounds will readily dissolve in non-polar solvents, while their solubility in polar solvents will be limited. The significant steric hindrance from the isopropyl groups also influences solvent interaction.

One commercially available source indicates that 2-Bromo-1,3,5-triisopropylbenzene is "slightly miscible with water," which aligns with the expectation for a large, non-polar organic molecule.

Qualitative and Predicted Solubility Data

The following table summarizes the predicted solubility of 2-Bromo-1,3,5-triisopropylbenzene in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Qualitative Solubility |

| Hexane | Non-polar | Highly Soluble |

| Toluene | Non-polar Aromatic | Highly Soluble |

| Diethyl Ether | Non-polar | Highly Soluble |

| Chloroform | Non-polar | Highly Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Sparingly Soluble to Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Slightly Miscible/Insoluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a liquid compound like 2-Bromo-1,3,5-triisopropylbenzene in an organic solvent.

Objective: To determine the concentration of a saturated solution of 2-Bromo-1,3,5-triisopropylbenzene in a given solvent at a specified temperature.

Materials:

-

2-Bromo-1,3,5-triisopropylbenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of 2-Bromo-1,3,5-triisopropylbenzene in the chosen solvent should be prepared to create a calibration curve.

-

Equilibration:

-

Add an excess amount of 2-Bromo-1,3,5-triisopropylbenzene to a known volume of the solvent in a glass vial. The presence of a second phase (undissolved solute) should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

-

Filter the collected sample through a syringe filter to remove any suspended microparticles.

-

Dilute the filtered sample with the solvent as necessary to bring its concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument.

-

Determine the concentration of 2-Bromo-1,3,5-triisopropylbenzene in the sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for solubility determination.

This structured approach provides a reliable framework for researchers to generate the specific, quantitative solubility data required for their work in drug development and other scientific endeavors.

References

The Shielding Effect: A Technical Guide to the Steric Hindrance Effects of Triisopropylphenyl Groups

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Steric Hindrance as a Design Element

The 2,4,6-triisopropylphenyl (TIPP) group is a sterically demanding substituent increasingly employed in chemistry to control reaction outcomes and stabilize reactive species. Its three isopropyl groups, positioned ortho and para on a phenyl ring, create a significant steric shield around the point of attachment. This bulk is not merely an obstacle but a powerful tool for chemists to dictate reaction selectivity, enforce specific molecular geometries, and protect sensitive functional groups. This technical guide provides an in-depth analysis of the steric effects of the triisopropylphenyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Quantitative Analysis of Steric Effects

The steric bulk of the triisopropylphenyl group profoundly influences molecular geometry and reactivity. This can be quantified through various experimental and computational methods.

Spectroscopic and Structural Data

The steric congestion imposed by the TIPP group is evident in spectroscopic and crystallographic data. The bulky isopropyl groups can restrict bond rotation and distort bond angles to minimize steric strain.

Table 1: Selected Spectroscopic Data for Triisopropylphenyl-Containing Compounds

| Compound | Technique | Solvent | Chemical Shift (ppm) | Reference |

| Tris(2,4,6-triisopropylphenyl)phosphine | ³¹P NMR | CDCl₃ | - | [1] |

| 2,4,6-Triisopropylphenylphosphane | ³¹P NMR | - | - | [2] |

| 2-Methyl-N-(2,4,6-triisopropylbenzenesulfonyl)benzimidazole | ¹³C NMR | CDCl₃ | 155.5, 151.6, 151.1, 141.4, 134.2, 132.2, 124.7, 124.5, 119.8, 113.3, 34.5, 29.7, 24.4 | [3] |

| 5-Nitro-N-(2,4,6-triisopropylbenzenesulfonyl)benzimidazole | ¹³C NMR | - | 152.0, 147.7, 145.2, 144.7, 130.6, 129.0, 125.0, 121.3, 120.0, 108.4, 34.3, 29.8, 24.4 | [3] |

Table 2: Selected Bond Angles and Lengths from X-ray Crystallography

| Compound | Bond | Angle (°) / Length (Å) | Reference |

| trans-[PdCl₂(P{C₆H₃(o-CHMe₂) (p-OMe)}₃)₂] | P-Pd-P | 180 | [4] |

| trans-[PdCl₂(P{C₆H₃(o-CHMe₂) (p-OMe)}₃)₂] | Cl-Pd-Cl | 180 | [4] |

| trans-[Pd₂Cl₄(P{C₆H₃(o-CHMe₂)(p-H)}₃)₂] | Pd-P | ~2.35 | [4] |

| [PdCl₂(tBuiPr₂PS)] | Pd-S | 2.2882(6) | [5] |

| [PdCl₂(tBuiPr₂PS)] | Pd-Cl (terminal) | 2.2799(6) | [5] |

| [PdCl₂(tBuiPr₂PS)] | Pd-Cl (bridging) | 2.3623(6), 2.3349(5) | [5] |

| trans-[Pd(NCO)₂(PPh₃)₂] | Pd-P | 2.3333(6) | [6] |

| trans-[Pd(NCO)₂(PPh₃)₂] | P-Pd-N | 92.3(1), 87.7(1) | [6] |

Impact on Reaction Kinetics and Selectivity

The steric hindrance of the TIPP group significantly impacts reaction rates and product selectivity. By blocking certain reaction pathways, it can lead to highly selective transformations.

Table 3: Influence of Steric Hindrance on Reaction Outcomes

| Reaction | Substrate/Catalyst with Bulky Group | Observation | Consequence of Steric Hindrance | Reference |

| Electrophilic Aromatic Substitution | 1,3,5-Triisopropylbenzene | Slower reaction rate compared to benzene (B151609) and toluene; substitution at less hindered positions. | Isopropyl groups shield the aromatic protons from electrophilic attack. | [7] |

| Suzuki Coupling | ortho-disubstituted arylboronic acids | Low yields. | Steric hindrance impedes transmetalation. | [8] |

| Acetylene (B1199291) Hydrogenation | Pd/TiO₂ modified with triphenylphosphine | Improved selectivity for ethylene (B1197577) over ethane. | Triphenylphosphine blocks sites for ethylene adsorption and over-hydrogenation. | [9] |

| Imine Hydrogenation | Chiral boronate Lewis acid with tBu₃P | Increased steric bulk of imine substituents leads to decreased yield and enantiomeric excess. | Steric clash between the bulky catalyst and substrate hinders the approach to the active site. | [10] |

Key Applications and Mechanisms

The unique steric properties of the triisopropylphenyl group have led to its application in several areas of chemistry, most notably in the stabilization of reactive species and in catalysis.

Frustrated Lewis Pairs (FLPs) in Catalysis

A prime example of leveraging steric hindrance is in the design of Frustrated Lewis Pairs (FLPs).[10][11] An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct.[10] This "frustration" leaves the reactivity of both the acid and the base available to activate small molecules, such as H₂. Tris(2,4,6-triisopropylphenyl)phosphine is a commonly used bulky Lewis base in FLPs.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eas.org [eas.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triphenylphosphine: a ligand for heterogeneous catalysis too? Selectivity enhancement in acetylene hydrogenation over modified Pd/TiO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. How To [chem.rochester.edu]

- 11. Frustrated Lewis pairs: from concept to catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of the C-Br bond in 2-Bromo-1,3,5-triisopropylbenzene

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-1,3,5-triisopropylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3,5-triisopropylbenzene is a sterically hindered aryl halide that serves as a versatile intermediate in modern organic synthesis. The presence of three bulky isopropyl groups flanking the bromo substituent profoundly influences the reactivity of the carbon-bromine (C-Br) bond. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity in this molecule, detailing its participation in key synthetic transformations including Grignard reagent formation, lithium-halogen exchange, and palladium-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in leveraging this unique building block for the synthesis of complex molecular architectures.

Physicochemical and Bond Characteristics

2-Bromo-1,3,5-triisopropylbenzene, also known as 2,4,6-triisopropylbromobenzene, is a valuable reagent whose utility is defined by the interplay between the reactive C-Br bond and the significant steric shielding provided by the flanking isopropyl groups.

Compound Properties

The fundamental properties of 2-Bromo-1,3,5-triisopropylbenzene are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 21524-34-5 | [1] |

| Molecular Formula | C₁₅H₂₃Br | [1] |

| Molecular Weight | 283.25 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 96-97 °C @ 0.1 mmHg | [2] |

| Density | 1.118 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.523 | [2] |

The Carbon-Bromine Bond

The C(sp²)-Br bond in aryl bromides is a cornerstone of many synthetic transformations. The typical bond dissociation energy for a C-Br bond is approximately 276 kJ/mol. While the electron-donating nature of the alkyl groups on the benzene (B151609) ring might slightly weaken the C-Br bond, the dominant factor governing its reactivity is the profound steric hindrance imposed by the two ortho-isopropyl groups. This steric congestion impedes the approach of nucleophiles and reagents, often necessitating carefully selected reaction conditions, specialized catalysts, or more reactive organometallic intermediates to achieve successful transformations.

Key Synthetic Transformations

The C-Br bond in 2-Bromo-1,3,5-triisopropylbenzene provides a handle for a variety of critical bond-forming reactions.

Grignard Reagent Formation

The reaction of 2-Bromo-1,3,5-triisopropylbenzene with magnesium metal yields the corresponding Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide.[3][4] This powerful nucleophile and strong base is an intermediate for forming C-C and C-heteroatom bonds. The formation can be challenging due to the steric bulk hindering access to the magnesium surface and may require activation.[5][6]

Caption: Workflow for Grignard reagent formation and subsequent electrophilic quench.

Experimental Protocol: Synthesis of (2,4,6-Triisopropylphenyl)boronic acid

This protocol is adapted from a highly analogous procedure for the synthesis of 2,4,6-trimethylphenylboronic acid.[7]

-

Apparatus Setup: A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel.

-

Initiation: Magnesium turnings (1.2-1.5 equivalents) are added to the flask along with anhydrous tetrahydrofuran (B95107) (THF). A small portion of the 2-Bromo-1,3,5-triisopropylbenzene solution (see step 3) or a few drops of an activator like 1,2-dibromoethane (B42909) is added to initiate the reaction. Gentle warming may be applied if necessary.

-

Grignard Formation: A solution of 2-Bromo-1,3,5-triisopropylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 2-4 hours until the magnesium is consumed.

-

Electrophilic Quench: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triethyl borate (B1201080) (1.5-2.0 equivalents) is added dropwise, maintaining the internal temperature below -65 °C.

-

Workup: The reaction is allowed to warm slowly to room temperature and stirred for at least 5 hours. It is then cooled to 0 °C and quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred for 2 hours.

-

Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.

Table 2: Typical Reaction Parameters for Grignard Formation

| Parameter | Condition/Reagent | Purpose | Reference(s) |

| Substrate | 2-Bromo-1,3,5-triisopropylbenzene | Starting Material | [7] |

| Reagent | Magnesium Turnings (1.2-1.5 eq.) | Forms the organomagnesium species | [7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes and stabilizes the reagent | [7] |

| Initiator | 1,2-Dibromoethane or Iodine crystal (catalytic) | Activates the magnesium surface | [5][6] |

| Temperature | Reflux (~66 °C in THF) | Ensures complete reaction | [7] |

| Electrophile | Triethyl borate (for boronic acid synthesis) | Traps the Grignard reagent | [7] |

| Reported Yield | ~58% (for analogous trimethyl substrate) | Expected product yield | [7] |

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from organic halides.[8] This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The exchange is driven by the formation of a more stable organolithium species. For 2-Bromo-1,3,5-triisopropylbenzene, this provides an alternative route to the highly reactive 2,4,6-triisopropyllithium intermediate.

Caption: General workflow for lithium-halogen exchange and electrophilic trapping.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

-

Apparatus Setup: A flame-dried, two-necked flask equipped with a magnetic stirrer and a septum is maintained under an inert atmosphere.

-

Reaction Mixture: 2-Bromo-1,3,5-triisopropylbenzene (1.0 equivalent) is dissolved in an anhydrous solvent such as diethyl ether or THF. The solution is cooled to -78 °C.

-

Lithiating Agent Addition: n-Butyllithium (1.05-1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction is typically very fast.[9]

-

Electrophilic Quench: After a short stirring period (5-15 minutes), a chosen electrophile (e.g., DMF, CO₂, an aldehyde) is added at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

Table 3: Typical Reaction Parameters for Lithium-Halogen Exchange

| Parameter | Condition/Reagent | Purpose | Reference(s) |

| Substrate | 2-Bromo-1,3,5-triisopropylbenzene | Starting Material | [10] |

| Reagent | n-Butyllithium or t-Butyllithium (1.1 eq.) | Effects the halogen-metal exchange | [8][9] |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent required for stability | [9] |

| Temperature | -78 °C | Prevents side reactions | [9] |

| Reaction Time | < 30 minutes | The exchange is typically rapid | [9] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, forming a C-C bond.[11] Due to its steric bulk, 2-Bromo-1,3,5-triisopropylbenzene is an ideal substrate for synthesizing hindered biaryl compounds, which are important motifs in pharmaceuticals and materials science.[12] The reaction often requires specialized, bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.[13]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand if required (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents).

-

Reagent Addition: Add 2-Bromo-1,3,5-triisopropylbenzene (1.0 equivalent) followed by a degassed solvent system (e.g., Toluene (B28343)/Water, Dioxane/Water, or DMF).

-

Reaction: The mixture is heated, typically between 80-110 °C, and stirred for 2-24 hours. Reaction progress is monitored by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Table 4: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition/Reagent | Purpose | Reference(s) |

| Substrate | 2-Bromo-1,3,5-triisopropylbenzene | Aryl halide coupling partner | [12] |

| Coupling Partner | Aryl or Vinyl Boronic Acid/Ester (1.1-1.5 eq.) | Provides the second aryl/vinyl group | [11] |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Catalyzes the C-C bond formation | [13] |

| Ligand | SPhos, XPhos, or other bulky phosphines | Stabilizes catalyst, essential for hindered substrates | [13] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.) | Activates the boronic acid for transmetalation | |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent system is common | |

| Temperature | 80 - 110 °C | Provides energy to overcome activation barrier | [14] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15] This reaction is highly valuable in pharmaceutical and materials chemistry. For a sterically hindered substrate like 2-Bromo-1,3,5-triisopropylbenzene, the choice of a bulky, electron-rich phosphine ligand is critical to achieving high yields by promoting the reductive elimination step.[16][17]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equivalents).

-

Reagent Addition: The solvent (typically anhydrous toluene or dioxane) is added, followed by the amine (1.2-1.5 equivalents) and finally 2-Bromo-1,3,5-triisopropylbenzene (1.0 equivalent).

-

Reaction: The vessel is sealed and heated to 80-120 °C for 4-24 hours.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.

Table 5: Typical Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Condition/Reagent | Purpose | Reference(s) |

| Substrate | 2-Bromo-1,3,5-triisopropylbenzene | Aryl halide coupling partner | [15][18] |

| Reagent | Primary or Secondary Amine (1.2-1.5 eq.) | Nitrogen source | [17] |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%) | Catalyzes the C-N bond formation | [16] |

| Ligand | XPhos, RuPhos, BrettPhos (e.g., Josiphos) | Crucial for catalyst activity with hindered substrates | [18][19] |

| Base | NaOt-Bu, LiHMDS, K₃PO₄ (1.4-2.0 eq.) | Deprotonates the amine for coordination to palladium | [16][18] |

| Solvent | Anhydrous Toluene, Dioxane | Aprotic, high-boiling solvent | [18] |

| Temperature | 80 - 120 °C | Overcomes activation energy for hindered coupling | [19] |

Conclusion

The C-Br bond in 2-Bromo-1,3,5-triisopropylbenzene exhibits a rich and synthetically valuable reactivity profile. While the significant steric hindrance presented by the flanking isopropyl groups poses challenges, it also offers opportunities for unique selectivity. Standard transformations such as Grignard reagent formation, lithium-halogen exchange, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are all viable. However, success in these reactions often hinges on the careful selection of reagents and conditions, particularly the use of highly active, sterically demanding ligands in palladium-catalyzed processes, to overcome the steric shield around the reactive center. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important building block in the synthesis of complex organic molecules.

References

- 1. 2-Bromo-1,3,5-triisopropylbenzene | 21524-34-5 | FB33867 [biosynth.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 2,4,6-Triisopropylphenylmagnesium bromide solution 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. ias.ac.in [ias.ac.in]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. nbinno.com [nbinno.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2-Bromo-1,3,5-triisopropylbenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-triisopropylbenzene, a key intermediate in organic synthesis, with a focus on its commercial availability, purity, and detailed experimental protocols for its synthesis and purification. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's properties and handling.

Commercial Availability and Purity

2-Bromo-1,3,5-triisopropylbenzene is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, which is suitable for most research and development applications. Below is a summary of representative suppliers and their stated purities.

| Supplier | Stated Purity |

| Alfa Aesar (by Thermo Fisher Scientific) | 96% |

| CymitQuimica | 96%[1] |

| Apollo Scientific | >97% |

| Tokyo Chemical Industry (TCI) | >95.0% (GC)[2] |

| Sigma-Aldrich | Not specified |

| Alfa Chemistry | 98% |

| ChemScene | ≥97% |

| Lab Pro Inc. | Min. 95.0% (GC) |

| Biosynth | Not specified |

Physicochemical Properties

-

CAS Number: 21524-34-5

-

Molecular Formula: C₁₅H₂₃Br

-

Molecular Weight: 283.25 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 96-97 °C at 0.1 mmHg

Applications in Research and Drug Development

2-Bromo-1,3,5-triisopropylbenzene is a versatile building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Its sterically hindered nature, due to the three isopropyl groups, can impart unique selectivity in chemical transformations. A major application is its use as an aryl halide in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds, which are common motifs in pharmaceutical agents.

Experimental Protocols

While a specific, detailed experimental protocol is often proprietary to individual suppliers, a general and reliable method for the synthesis of 2-Bromo-1,3,5-triisopropylbenzene is based on the electrophilic aromatic substitution of 1,3,5-triisopropylbenzene (B165165). The following protocols are representative of established chemical principles for this transformation.

Synthesis of 2-Bromo-1,3,5-triisopropylbenzene via Electrophilic Bromination

This procedure describes the direct bromination of 1,3,5-triisopropylbenzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.

Materials:

-

1,3,5-Triisopropylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a scrubbing solution, e.g., NaOH solution) is charged with 1,3,5-triisopropylbenzene and anhydrous dichloromethane.

-

Catalyst Addition: Anhydrous iron(III) bromide is added to the stirred solution.

-

Bromine Addition: A solution of bromine in anhydrous dichloromethane is added dropwise from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Quenching: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of ice and water.

-

Work-up: The organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium thiosulfate solution (to remove unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize HBr), and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of 2-Bromo-1,3,5-triisopropylbenzene

The crude product obtained from the synthesis is typically a mixture of the desired product, unreacted starting material, and potentially small amounts of poly-brominated byproducts. Purification is crucial to achieve the desired purity for subsequent applications.

Method 1: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most common and effective method for purifying 2-Bromo-1,3,5-triisopropylbenzene on a laboratory scale.

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A distillation head with a condenser and a receiver flask

-

A vacuum pump and a pressure gauge

-

A heating mantle with a stirrer

Procedure:

-

The crude product is placed in the round-bottom flask with a magnetic stir bar.

-

The fractional distillation apparatus is assembled, and the system is evacuated to the desired pressure.

-

The mixture is heated gently with stirring.

-

The temperature at the distillation head is monitored closely. The fraction corresponding to the boiling point of 2-Bromo-1,3,5-triisopropylbenzene (96-97 °C at 0.1 mmHg) is collected in the receiver flask.

-

The purity of the collected fractions can be checked by GC analysis.

Method 2: Column Chromatography

For small-scale purifications or to remove polar impurities, column chromatography can be employed.

Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh) Mobile Phase: A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. The optimal eluent can be determined by TLC analysis.

Procedure:

-

A slurry of silica gel in the chosen eluent is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

The column is eluted with the mobile phase, and fractions are collected.

-

The fractions are analyzed by TLC or GC to identify those containing the pure product.

-

The solvent is removed from the pure fractions under reduced pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-1,3,5-triisopropylbenzene.

Caption: Workflow for the synthesis and purification of 2-Bromo-1,3,5-triisopropylbenzene.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow of the purification process.

Caption: Logical flow of the purification process for 2-Bromo-1,3,5-triisopropylbenzene.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1,3,5-triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1,3,5-triisopropylbenzene (CAS No. 21524-34-5), a versatile building block in organic synthesis. The following sections detail the known hazards, precautionary measures, and relevant experimental protocols associated with this compound.

Chemical and Physical Properties

2-Bromo-1,3,5-triisopropylbenzene is a sterically hindered aryl bromide commonly used in cross-coupling reactions. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₂₃Br |

| Molecular Weight | 283.25 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 125-126 °C at 4 mmHg |

| Density | 1.118 g/mL |

| Refractive Index | 1.5225 |

| Storage | Store at room temperature in an inert atmosphere.[1][2] |

Safety and Hazard Information

There is some discrepancy in the classification of 2-Bromo-1,3,5-triisopropylbenzene among suppliers. Some sources classify it as not hazardous under the 2012 OSHA Hazard Communication Standard.[3] However, other sources provide GHS hazard classifications, indicating potential for harm.[1][2][4][5] Given this conflicting information, it is prudent to handle the compound with care, adhering to the more stringent safety precautions.

GHS Hazard Classification

The following table summarizes the reported GHS hazard classifications.

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity — Single Exposure | 3 (Respiratory tract irritation) |

Labeling Elements

| Element | Information |

| Pictogram | |

| Signal Word | Warning [1][2][4] |

| Hazard Statements | H302: Harmful if swallowed.[1][2][5] H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[4][5] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4] P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] Disposal: P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |

First Aid Measures

In case of exposure, follow these first aid measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in the laboratory.

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store in an inert atmosphere.[1]

Experimental Protocols and Applications

2-Bromo-1,3,5-triisopropylbenzene is a valuable reagent in various organic transformations, notably in the synthesis of substituted biphenyls via Suzuki-Miyaura coupling and in the ring closure of homoallylic alcohols.

Synthesis of Biphenyls via Suzuki-Miyaura Coupling

This compound serves as a precursor for the synthesis of sterically hindered biphenyl (B1667301) derivatives. While a specific protocol for 2-Bromo-1,3,5-triisopropylbenzene was not found, a general procedure for the Suzuki-Miyaura coupling of an aryl bromide is provided below. This should be adapted and optimized for the specific substrate.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction flask, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water) is added.

-

The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Figure 1: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Dehalogenation to 1,3,5-Triisopropylbenzene

A documented application of 2-Bromo-1,3,5-triisopropylbenzene is its dehalogenation to produce 1,3,5-triisopropylbenzene.

Experimental Protocol: Dehalogenation

This protocol is adapted from a similar transformation and may require optimization.

-

In a reaction vessel, combine 2-Bromo-1,3,5-triisopropylbenzene, a palladium or nickel catalyst, a base (e.g., potassium hydroxide), and a hydrogen source (e.g., sodium formate, ethanol).

-

The vessel is sealed and the mixture is heated with stirring.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by distillation or chromatography.

References

- 1. 21524-34-5|2-Bromo-1,3,5-triisopropylbenzene|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 1-Bromo-2,4,6-triisopropylbenzene | C15H23Br | CID 140846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound and an organohalide is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of sterically hindered biaryls, such as those derived from 2-bromo-1,3,5-triisopropylbenzene, presents a significant challenge due to the steric bulk surrounding the reaction center, which can impede the elementary steps of the catalytic cycle.[4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of the sterically hindered substrate, 2-bromo-1,3,5-triisopropylbenzene, with various arylboronic acids. The protocol is designed to be a valuable resource for researchers in organic synthesis and drug development, offering a robust starting point for the synthesis of complex molecular architectures.

Quantitative Data Summary

The successful Suzuki-Miyaura coupling of sterically hindered aryl bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the coupling of sterically hindered aryl bromides with arylboronic acids, providing a guideline for reaction optimization.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343) | 100 | 18 | >95 |

| 2 | 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 12 | 92 |

| 3 | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |

| 4 | 2-Bromomesitylene | 2-Methylphenylboronic acid | [Pd(IPr)Cl₂]₂ (1) | - | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |

Table 2: Effect of Different Palladium Catalysts and Ligands on Yield

| Entry | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >95 |

| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate |

| 3 | PdCl₂(dppf) | K₂CO₃ | Dioxane | Good |

| 4 | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | High |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 2-bromo-1,3,5-triisopropylbenzene with a generic arylboronic acid.

Materials:

-

2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)

-

Anhydrous toluene

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1,3,5-triisopropylbenzene (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

-

Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) to the reaction mixture.

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

-

Reaction Execution: The reaction mixture is heated to 100 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triisopropylbenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[1][4] However, the reaction can be challenging when sterically hindered substrates are involved, such as 2-Bromo-1,3,5-triisopropylbenzene. The bulky isopropyl groups flanking the bromine atom impede the oxidative addition step at the palladium center, which is often the rate-determining step in the catalytic cycle.[5][6][7]

Challenges with Sterically Hindered Substrates

The primary challenge in the Suzuki coupling of 2-Bromo-1,3,5-triisopropylbenzene lies in overcoming the steric hindrance around the reaction center. This steric bulk can significantly slow down or completely inhibit the reaction by preventing the palladium catalyst from approaching the aryl bromide for oxidative addition.[5] Consequently, specialized catalyst systems with bulky and electron-rich ligands are often required to facilitate the coupling of such demanding substrates. These ligands are crucial for promoting both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

Recommended Catalyst Systems and Reaction Conditions

Recent advancements in catalyst design have led to the development of highly effective palladium systems for the coupling of sterically hindered aryl halides. For substrates like 2-Bromo-1,3,5-triisopropylbenzene, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands have shown great promise.[8][9][10]

-

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various Pd-NHC complexes.[5][8]

-

Ligands:

-

Bulky Phosphines: Ligands such as XPhos, SPhos, and Buchwald's biaryl phosphine ligands are effective in promoting the coupling of sterically hindered substrates.[11]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating properties and steric bulk can significantly enhance catalytic activity.[8][12] Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency for Suzuki-Miyaura couplings with sterically hindered substrates, achieving excellent yields even with low catalyst loadings.[8]

-

-

Bases: The choice of base is critical for the activation of the organoboron species.[13] For sterically hindered couplings, strong bases like t-BuOK, K₃PO₄, and Cs₂CO₃ are often employed.[5][8]

-

Solvents: Aprotic polar solvents such as dioxane, toluene, and DMF are commonly used.[5][8][11] The selection of the solvent can influence the solubility of the reagents and the overall reaction rate.

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with various boronic acids, showcasing the performance of different palladium catalyst systems. While specific data for 2-Bromo-1,3,5-triisopropylbenzene is not extensively reported, the data for structurally similar substrates provides valuable insights into expected yields and optimal conditions.

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ (3) | P(OMe)₃ (6) | K₃PO₄ (2) | Dioxane | 95 | 8 | >95 | [5] |

| 2 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME (1) | - | K₃PO₄ (2) | Toluene | 110 | 12 | 95 | [14] |

| 3 | 2-Bromomesitylene | Phenylboronic acid | Pd-NHC Complex 3a (1) | - | t-BuOK (2) | Dioxane | 80 | 12 | >99 | [8] |

| 4 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 60 | 1 | 85 | [15][16] |

* L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triisopropylbenzene

This protocol is a generalized procedure based on methodologies reported for sterically hindered aryl bromides.[5][8] Optimization of specific parameters may be necessary to achieve the best results.

Materials:

-

2-Bromo-1,3,5-triisopropylbenzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., XPhos, SPhos, or an NHC ligand, 2-10 mol%)

-

Base (e.g., K₃PO₄ or t-BuOK, 2-3 equivalents)